2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4
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Overview
Description
2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methylaminoethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 is widely used in scientific research due to its deuterated nature, which makes it valuable in:
Biology: The compound is used in metabolic studies and tracer experiments to understand biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence reaction kinetics and metabolic pathways, providing insights into the behavior of similar non-deuterated compounds. This makes it a valuable tool in studying enzyme kinetics, drug metabolism, and other biochemical processes .
Comparison with Similar Compounds
2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d4 can be compared with other similar compounds such as:
2-(N-Benzyl-N-methyl)aminoethanol: The non-deuterated version of the compound, which has similar chemical properties but different isotopic composition.
2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d3: A partially deuterated version with three deuterium atoms.
2-(N-Benzyl-N-methyl)aminoethanol-1,1,2,2-d2: Another partially deuterated version with two deuterium atoms.
The uniqueness of this compound lies in its fully deuterated nature, which provides distinct advantages in research applications, particularly in studies involving isotopic labeling and tracing .
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/i7D2,8D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUANPHGFPAJCA-OSEHSPPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.